molecular formula C18H20N2O4 B2544263 (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester CAS No. 18807-67-5

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester

Cat. No.: B2544263
CAS No.: 18807-67-5
M. Wt: 328.368
InChI Key: WVZPWYPJUMOHPS-UHFFFAOYSA-N
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Description

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is a compound of significant interest in organic chemistry and biochemistry. This compound is often used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions. Its structure consists of a benzyloxycarbonyl (Cbz) group attached to an aminoethyl chain, which is further linked to a carbamic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester typically involves the following steps:

  • Protection of the Amino Group: : The amino group of an ethylamine derivative is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Formation of the Carbamic Acid Ester: : The protected aminoethyl intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to form the carbamic acid benzyl ester. This step also requires a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group, yielding the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Produces benzoic acid and the corresponding amine.

    Reduction: Yields the free amine and benzyl alcohol.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides by preventing unwanted side reactions.

    Drug Development: Used in the synthesis of prodrugs and active pharmaceutical ingredients (APIs) where selective protection and deprotection of functional groups are crucial.

    Bioconjugation: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Mechanism of Action

The mechanism by which (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester exerts its effects involves:

    Protection of Amines: The benzyloxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions.

    Deprotection: Under specific conditions (e.g., hydrogenation), the benzyloxycarbonyl group is removed, regenerating the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzyloxycarbonylamino-ethyl)-carbamic acid methyl ester
  • (2-Benzyloxycarbonylamino-ethyl)-carbamic acid ethyl ester
  • (2-Benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester

Uniqueness

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is unique due to its:

  • Stability : The benzyl ester group provides greater stability compared to other ester derivatives, making it suitable for various synthetic applications.
  • Ease of Removal : The benzyloxycarbonyl group can be selectively removed under mild conditions, offering versatility in multi-step synthesis.

This compound’s unique properties make it an invaluable tool in organic synthesis, particularly in the fields of peptide chemistry and drug development.

Properties

IUPAC Name

benzyl N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(23-13-15-7-3-1-4-8-15)19-11-12-20-18(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZPWYPJUMOHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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